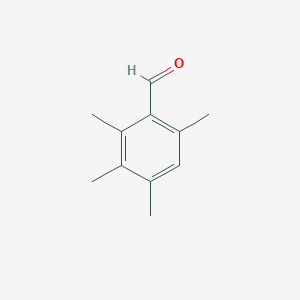

2,3,4,6-Tetramethylbenzaldehyde

Descripción

2,3,4,6-Tetramethylbenzaldehyde is a substituted benzaldehyde featuring four methyl groups at the 2-, 3-, 4-, and 6-positions of the benzene ring. This structural arrangement imparts significant steric hindrance and electronic effects, influencing its reactivity and physical properties. The compound is primarily utilized in synthetic chemistry as a precursor for complex organic molecules, such as boron-containing dyes or coordination complexes, as evidenced by its use in synthesizing arylborane–dipyrrinato zinc compounds . While direct toxicity data are unavailable in the provided evidence, its derivatives (e.g., 2,4-dinitrophenylhydrazone) suggest applications in analytical chemistry for carbonyl detection .

Propiedades

Número CAS |

5780-08-5 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

2,3,4,6-tetramethylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-7-5-8(2)11(6-12)10(4)9(7)3/h5-6H,1-4H3 |

Clave InChI |

DTOFEMYKPRSKBB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)C)C=O)C |

SMILES canónico |

CC1=CC(=C(C(=C1C)C)C=O)C |

Sinónimos |

isoduryl aldehyde |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers and Functional Group Derivatives

- 2,3,4,5-Tetramethylbenzaldehyde: A positional isomer with methyl groups at the 2-, 3-, 4-, and 5-positions.

- 2,3,5,6-Tetramethylbenzoic Acid : A carboxylic acid derivative with the same methyl substitution. The presence of a -COOH group increases polarity and melting point (506.1°C) compared to the aldehyde, which likely has a lower melting point due to weaker intermolecular forces .

Substituent Effects: Methyl vs. Methoxy Groups

- 3,4,5-Trimethoxybenzaldehyde: Features methoxy (-OCH₃) groups, which are stronger electron donors than methyl (-CH₃) groups. This enhances resonance stabilization of the aldehyde group, increasing its stability but reducing electrophilicity.

Physical and Spectral Properties

- Boiling Points of Tetramethylbenzenes : For comparison, 1,2,3,4-Tetramethylbenzene (a hydrocarbon analog) has a boiling point of 290.6°C , suggesting that the aldehyde derivative (2,3,4,6-Tetramethylbenzaldehyde) would have a lower boiling point due to the polar aldehyde group facilitating earlier vaporization.

- NMR Spectroscopy : The tetramethyl groups in 2,3,4,6-Tetramethylbenzaldehyde produce distinct splitting patterns in $ ^1 \text{H} $-NMR, with methyl protons appearing as singlets due to symmetry. In contrast, methoxy groups in 3,4,5-Trimethoxybenzaldehyde would show downfield shifts (~3.8–4.0 ppm) compared to methyl groups (~2.3–2.5 ppm) .

Key Research Findings

- Synthetic Utility : The steric bulk of 2,3,4,6-Tetramethylbenzaldehyde makes it less reactive in Friedel-Crafts alkylation compared to less-substituted analogs but advantageous in stabilizing boron-dipyrrin complexes .

- Spectroscopic Distinctions : Methyl groups in the 2,3,4,6-positions create a symmetrical environment, simplifying NMR spectra compared to asymmetric isomers like 2,3,4,5-Tetramethylbenzaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.